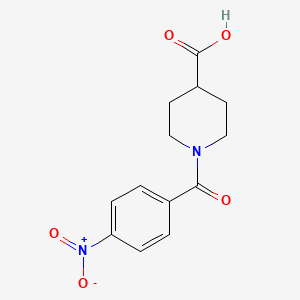

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid (NPPA) is a synthetic organic compound that belongs to the class of nitrobenzene derivatives. It is an important intermediate for the synthesis of various pharmaceuticals and other compounds. NPPA is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of various drugs, such as antifungal agents, anticonvulsants, and anti-inflammatory agents. NPPA has also been used in the synthesis of various agrochemicals, such as insecticides and herbicides.

Applications De Recherche Scientifique

Structural Studies and Hydrogen Bonding

Research involving 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid and its analogs has provided insights into the structural characteristics and hydrogen bonding patterns of proton-transfer compounds. Studies on compounds formed from isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids have revealed various hydrogen-bonded structures, demonstrating the cyclic head-to-head amide-amide homodimer motif and its role in molecular assembly. This research highlights the structural versatility and potential for forming stable molecular complexes through specific hydrogen bonding arrangements (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).

Molecular Salts and Cocrystal Formation

Investigations into the crystal structures of molecular salts and cocrystals involving 4-nitrobenzoic acid derivatives have contributed to a deeper understanding of solid-state chemistry. These studies have explored the potential of these compounds in forming varied crystalline architectures and have examined their proton transfer capabilities. The findings from such research offer valuable information for the design and synthesis of new materials with desired physical and chemical properties (Lemmerer, Esterhuysen, & Bernstein, 2010).

Synthesis and Reactivity

Synthetic methodologies involving this compound derivatives have been developed, providing pathways for creating novel compounds. For instance, the synthesis of benzimidazole derivatives from diamines and carboxylic acids has been demonstrated, showcasing the utility of these compounds in generating diverse chemical structures with potential biological activities (Srinivasulu, Ρ. P. Reddy, Hegde, & Chakrabart, 2005).

Anticancer and Biological Studies

Some derivatives of this compound have been evaluated for their biological activities, including anticancer properties. The synthesis and biological evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as potential anticancer agents highlight the relevance of these compounds in medical research. Such studies are crucial for identifying new therapeutic agents (Rehman et al., 2018).

Mécanisme D'action

Target of Action

Nitrobenzoyl compounds are often involved in reactions with various biological targets due to the presence of the nitro group .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of “1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid”. Nitro groups in organic compounds are often reduced in biological systems, potentially altering the activity of the compound .

Biochemical Pathways

Nitrobenzoyl compounds can participate in various chemical reactions, potentially affecting multiple pathways .

Safety and Hazards

Orientations Futures

There is ongoing research into the synthesis and applications of nitro compounds. For example, a recent study reported the formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl)benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis . Another study highlighted the importance of connecting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for their joint application in organic synthesis and pharmaceutical development .

Propriétés

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSLMZECVJNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353238 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303994-58-3 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)